

Preliminary Technical Guide: 1650-M15

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1650-M15	
Cat. No.:	B2792469	Get Quote

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Introduction

1650-M15 is a novel, synthetic small molecule inhibitor of Tyrosine Kinase Zeta (TKZ), a receptor tyrosine kinase implicated in the pathogenesis of various solid tumors. Overexpression and constitutive activation of TKZ are correlated with increased cell proliferation, angiogenesis, and metastasis. **1650-M15** demonstrates high selectivity and potency for the ATP-binding pocket of the TKZ catalytic domain, leading to the inhibition of downstream signaling cascades. This document provides a preliminary overview of the preclinical data and methodologies used in the initial characterization of **1650-M15**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **1650-M15**.

Table 1: In Vitro Inhibitory Activity of 1650-M15



Assay Type	Target	Cell Line	IC50 (nM)
Kinase Inhibition	Recombinant Human TKZ	N/A	5.2 ± 1.1
Cell Proliferation	Endogenous TKZ	HT-29 (Colon Carcinoma)	25.8 ± 4.3
Cell Proliferation	Endogenous TKZ	A549 (Lung Carcinoma)	41.5 ± 6.7

Table 2: In Vivo Efficacy in HT-29 Xenograft Model

Treatment Group	Dose (mg/kg, p.o., QD)	Tumor Growth Inhibition (%)
Vehicle Control	0	0
1650-M15	10	45.3
1650-M15	30	78.1

Experimental Protocols TKZ In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **1650-M15** against recombinant human TKZ.

Methodology:

- Recombinant human TKZ enzyme was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
- **1650-M15** was added in a 10-point, 3-fold serial dilution (0.1 nM to 2 μ M).
- The reaction was allowed to proceed for 60 minutes at 30°C.
- The reaction was terminated by the addition of EDTA.



- Phosphorylation of the substrate was detected using a europium-labeled antiphosphotyrosine antibody and a fluorescence resonance energy transfer (FRET)-based readout.
- Data were normalized to positive (no inhibitor) and negative (no enzyme) controls, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay

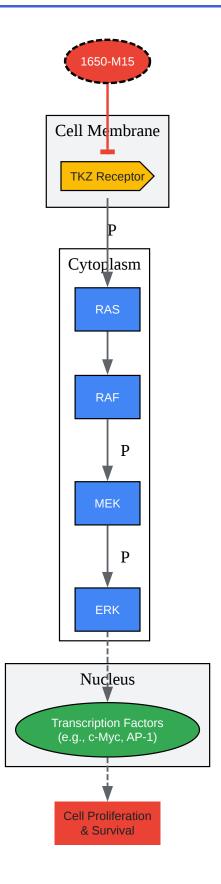
Objective: To assess the anti-proliferative effect of **1650-M15** on cancer cell lines.

Methodology:

- HT-29 and A549 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- Cells were treated with 1650-M15 in a 10-point, 3-fold serial dilution (1 nM to 20 μM).
- Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
- Cell viability was assessed using the resazurin reduction assay. Resazurin solution was added to each well and incubated for 4 hours.
- Fluorescence (560 nm excitation / 590 nm emission) was measured using a plate reader.
- IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows Proposed Signaling Pathway of TKZ Inhibition by 1650M15



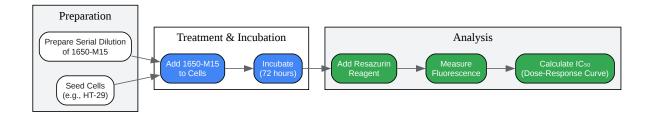


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Caption: Proposed mechanism of **1650-M15**, which inhibits TKZ receptor phosphorylation.



Experimental Workflow for In Vitro IC₅₀ Determination



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Caption: Workflow for determining the cell proliferation IC50 of **1650-M15**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com